molecular formula C₁₂H₂₄O B107342 (Z)-Dodec-3-en-1-ol CAS No. 32451-95-9

(Z)-Dodec-3-en-1-ol

Cat. No. B107342
CAS RN: 32451-95-9
M. Wt: 184.32 g/mol
InChI Key: BDGQTWOHKASHQU-UHFFFAOYSA-N
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Description

(Z)-Dodec-3-en-1-ol, also known as Z3-12:OH, is an unsaturated alcohol that belongs to the family of pheromones. It is used by insects, such as moths, to communicate with each other for mating purposes. This compound has also been found to have various scientific research applications, including its use as a biosynthetic precursor for the production of other compounds.

Scientific Research Applications

Pheromone Identification in Termites

(Z)-Dodec-3-en-1-ol has been extensively studied for its role as a pheromone in various termite species. For instance, it was identified as the major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. This compound was found to be secreted in high quantities by worker termites and plays a crucial role in guiding termite movement and behavior (Peppuy et al., 2001). Similarly, (Z)-Dodec-3-en-1-ol was also identified as a key component of the trail-following pheromone in various species of the Kalotermitidae family, indicating its widespread role across different termite families (Sillam-Dussès et al., 2009).

Role in Insect Reproduction and Behavior

Apart from its role in trail-following, (Z)-Dodec-3-en-1-ol has been studied in the context of insect reproduction and interspecies interaction. In the termite Ancistrotermes dimorphus, it was identified in the female sex pheromone gland and found to have a significant impact on male attraction, although its exact role in natural concentrations remains unclear (Wen et al., 2015). Additionally, the compound's potential in influencing termite interaction with other species was suggested, highlighting its multifaceted role in termite ecology.

Synthesis and Chemical Studies

There has been significant research into the synthesis and chemical properties of (Z)-Dodec-3-en-1-ol and its analogs. Studies like those conducted by Rodefeld and Tochtermann (1998) have explored efficient synthesis methods, which are crucial for its application in further biological studies and potentially in pest control strategies (Rodefeld & Tochtermann, 1998).

Other Applications

Research into (Z)-Dodec-3-en-1-ol also extends into areas like material science and environmental sensing. For example, Procek et al. (2018) investigated conducting graft copolymers with side-chains like dodec-1-en for their potential in NO2 gas sensing, highlighting the broader applications of compounds related to (Z)-Dodec-3-en-1-ol in technology and environmental monitoring (Procek et al., 2018).

properties

IUPAC Name

(Z)-dodec-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGQTWOHKASHQU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885535
Record name 3-Dodecen-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Dodec-3-en-1-ol

CAS RN

32451-95-9
Record name (3Z)-3-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32451-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dodecen-1-ol, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451959
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Record name 3-Dodecen-1-ol, (3Z)-
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Record name 3-Dodecen-1-ol, (3Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-3-en-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
A Peppuy, A Robert, E Semon, C Ginies… - Journal of Insect …, 2001 - Elsevier
(Z)-dodec-3-en-1-ol was isolated and identified by GC–MS as the major component of the trail-following pheromone from whole body and sternal gland extracts of workers of the fungus-…
Number of citations: 59 www.sciencedirect.com
D Sillam-Dussès, E Sémon, A Robert, C Bordereau - Chemoecology, 2009 - Springer
(Z)-Dodec-3-en-1-ol has been identified as the major component of the trail-following pheromone of nine species of Kalotermitidae belonging to six different genera, suggesting that this …
Number of citations: 31 link.springer.com
A Robert, A Peppuy, E Sémon, FD Boyer, MJ Lacey… - …, 2004 - Springer
The diunsaturated C12 alcohol (Z,Z)-dodeca-3,6-dien-1-ol (dodecadienol) has been characterized by GC-MS and FTIR as a novel releaser pheromone in termites. This alcohol …
Number of citations: 42 link.springer.com
A Peppuy, A Robert, E Semon, O Bonnard… - Insectes sociaux, 2001 - Springer
Trail-following pheromones were studied in four fungus-growing termites from northern Vietnam: Macrotermes annandalei, M. barneyi, Odontotermes hainanensis and O. maesodensis. …
Number of citations: 39 link.springer.com
P Wen, BZ Ji, D Sillam-Dussès - Plos one, 2014 - journals.plos.org
The eusocial termites are well accomplished in chemical communication, but how they achieve the communication using trace amount of no more than two pheromone components is …
Number of citations: 23 journals.plos.org
P Wen, BZ Ji, SW Liu, C Liu… - Journal of chemical …, 2012 - Springer
The sex-pairing pheromone of the black winged subterranean termite, Odontotermes formosanus (Shiraki) (Isoptera, Termitidae), was investigated using headspace-SPME, GC-MS, GC-…
Number of citations: 19 link.springer.com
C Bordereau, EM Cancello, D Sillam-Dussès… - Journal of insect …, 2011 - Elsevier
The species-specificity of pairing has been studied in three sympatric Neotropical termites: Cornitermes bequaerti, Cornitermes cumulans and Cornitermes silvestrii (Termitidae, …
Number of citations: 15 www.sciencedirect.com
P Wen, J Mo, C Lu, K Tan, J Šobotník… - Journal of insect …, 2015 - Elsevier
Ancistrotermes dimorphus is a common Macrotermitinae representative, facultative inquiline by its life-style, occurring in South-East China. Sex pheromone is used for couple formation …
Number of citations: 10 www.sciencedirect.com
G Lubes, A Cabrera - Revista de Biología Tropical, 2018 - scielo.sa.cr
Trail-following pheromone is one of the most important semiochemical in termites. This pheromone is responsible for the recruitment of individuals from the colony to perform different …
Number of citations: 3 www.scielo.sa.cr
H Thakur, S Agarwal, J Hradecký, G Sharma, HF Li… - 2023 - researchsquare.com
Stylotermitidae appear peculiar among all termites, feeding in trunks of living trees in South Asia only. The difficulty to collect them limits our ability to study them, and they thus still …
Number of citations: 2 www.researchsquare.com

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